![molecular formula C17H26BrN3O3 B2583200 Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate CAS No. 2470439-14-4](/img/structure/B2583200.png)
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 . It was synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques .
Molecular Structure Analysis
The molecular structure of this compound was evaluated using X-ray diffraction (XRD). The structure was also optimized using the density functional theory (DFT) at the B3LYP/6-311+G (2d, p) level . The optimized structure was found to be consistent with the crystal structure determined using single-crystal XRD .Applications De Recherche Scientifique
Synthesis and Characterization
Chemical Synthesis and Structural Analysis : Research has demonstrated the synthesis and characterization of various piperazine derivatives, including tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate, through condensation reactions, characterized by spectroscopic methods (LCMS, 1H NMR, 13C NMR, IR) and confirmed by single crystal X-ray diffraction data. Such studies provide insights into the compound's crystal structure, bonding, and molecular interactions, laying the groundwork for further application in drug design and material science (Sanjeevarayappa et al., 2015).
Crystallography and Molecular Structure : The crystal and molecular structure of related compounds, elucidated through X-ray crystallography, highlights the steric and electronic properties essential for further chemical modifications and applications in medicinal chemistry and materials science (Mamat et al., 2012).
Biological Evaluation
- Biological Activities : Some derivatives have been synthesized and evaluated for their biological activities, such as antibacterial and anthelmintic properties. These studies are crucial for the development of new pharmaceuticals and understanding the structure-activity relationship (SAR) of piperazine compounds (Kulkarni et al., 2016).
Advanced Applications
Drug Design and Pharmacological Potential : Research into the binding affinities of piperazine derivatives for specific receptors indicates their potential as scaffolds for developing drugs with targeted pharmacological effects. This aspect is particularly relevant in the design of compounds with dual receptor activities, illustrating the compound's versatility in therapeutic applications (Ullah, 2014).
Material Science and Catalysis : Studies also delve into the synthesis of piperazine derivatives for applications beyond pharmacology, including material science and catalysis. These compounds' unique chemical structures lend themselves to the development of new materials and catalysts, showcasing their versatility and potential in various scientific fields (Mennenga et al., 2015).
Propriétés
IUPAC Name |
tert-butyl 4-[3-(5-bromopyridin-2-yl)oxypropyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrN3O3/c1-17(2,3)24-16(22)21-10-8-20(9-11-21)7-4-12-23-15-6-5-14(18)13-19-15/h5-6,13H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLWBXBXYPIJRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCOC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2583119.png)
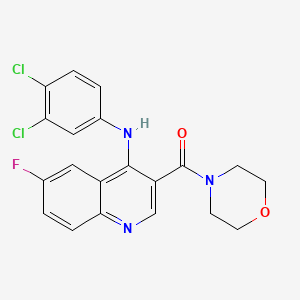
![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)
![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)

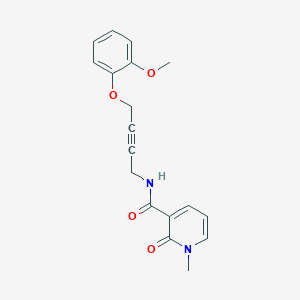
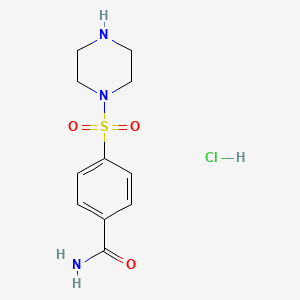
![N-(2,5-dimethoxyphenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2583131.png)
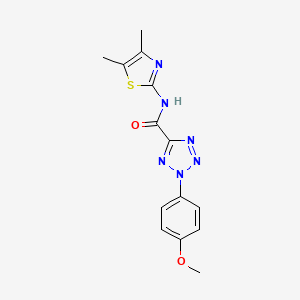
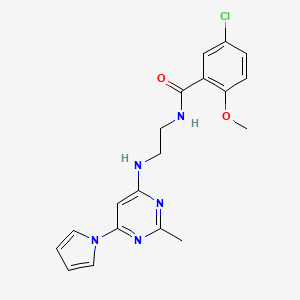
![1-[5-(Hydroxymethyl)-1H-imidazol-2-yl]ethanone;hydrochloride](/img/structure/B2583137.png)
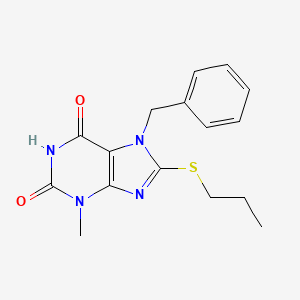
![1-(5-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2583139.png)